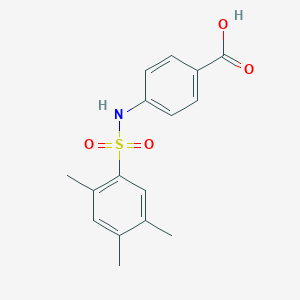![molecular formula C19H24N2O3S B273347 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl piperazine derivatives and has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the inhibition of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition results in the reduction of certain physiological and biochemical processes, which can have therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects:
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which can be beneficial in the treatment of glaucoma. It has also been found to inhibit acetylcholinesterase, which can be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as epilepsy and Parkinson's disease. Additionally, the compound could be further studied to determine its potential toxicity and side effects. Finally, there is a need for more research on the mechanism of action of this compound to fully understand its therapeutic potential.
In conclusion, 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes makes it a potential candidate for the development of drugs for the treatment of various diseases. However, more research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
Synthesemethoden
The synthesis of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the reaction between 4-(4-chlorophenyl)piperazine and 2,5-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Eigenschaften
Produktname |
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether |
|---|---|
Molekularformel |
C19H24N2O3S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-5-16(2)19(14-15)25(22,23)21-12-10-20(11-13-21)17-6-8-18(24-3)9-7-17/h4-9,14H,10-13H2,1-3H3 |
InChI-Schlüssel |
KSQXFNSZJVCOAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)


![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)



